2-Amino-N-cyclopropyl-N-(2-oxo-2-(pyrazin-2-yl)ethyl)acetamide
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Overview
Description
2-Amino-N-cyclopropyl-N-(2-oxo-2-(pyrazin-2-yl)ethyl)acetamide is a chemical compound with the molecular formula C11H14N4O2 and a molecular weight of 234.25446 g/mol . This compound is characterized by the presence of an amino group, a cyclopropyl group, and a pyrazinyl moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-cyclopropyl-N-(2-oxo-2-(pyrazin-2-yl)ethyl)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of cyclopropylamine with ethyl 2-bromoacetate to form N-cyclopropylglycine ethyl ester.
Cyclization: The intermediate is then subjected to cyclization with pyrazine-2-carboxylic acid under acidic conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, thiols, and amines.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
2-Amino-N-cyclopropyl-N-(2-oxo-2-(pyrazin-2-yl)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-N-cyclopropyl-N-(2-oxo-2-(pyrazin-2-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of enzyme activity, alteration of signal transduction pathways, and interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-cyclopropyl-N-(2-oxo-2-(pyrrol-2-yl)ethyl)acetamide
- 2-Amino-N-cyclopropyl-N-(2-oxo-2-(pyridin-2-yl)ethyl)acetamide
Uniqueness
2-Amino-N-cyclopropyl-N-(2-oxo-2-(pyrazin-2-yl)ethyl)acetamide is unique due to the presence of the pyrazinyl moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-amino-N-cyclopropyl-N-(2-oxo-2-pyrazin-2-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c12-5-11(17)15(8-1-2-8)7-10(16)9-6-13-3-4-14-9/h3-4,6,8H,1-2,5,7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEQUKKRQZYPMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC(=O)C2=NC=CN=C2)C(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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